molecular formula C10H7FN2O B11905739 5-Amino-6-fluoroquinoline-2-carbaldehyde

5-Amino-6-fluoroquinoline-2-carbaldehyde

Cat. No.: B11905739
M. Wt: 190.17 g/mol
InChI Key: OWKJQMFJUCZKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-6-fluoroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H7FN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-fluoroquinoline-2-carbaldehyde can be achieved through several methods. One common approach involves the functionalization of quinoline derivatives. For instance, the introduction of an amino group at the 5-position and a fluoro group at the 6-position can be achieved through nucleophilic substitution reactions. The carbaldehyde group at the 2-position can be introduced via formylation reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The aldehyde group at position 2 exhibits classical electrophilic behavior, participating in nucleophilic additions and condensations.

Key Reactions:

  • Schiff Base Formation :
    Reacts with primary amines to form imines (Schiff bases) under mild acidic or neutral conditions . For example:

    R-NH2+AldehydeR-N=CH-Quinoline+H2O\text{R-NH}_2 + \text{Aldehyde} \rightarrow \text{R-N=CH-Quinoline} + \text{H}_2\text{O}

    This reaction is critical for synthesizing bioactive hybrids, as seen in antiproliferative quinoline derivatives .

  • Reduction to Alcohol :
    Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the aldehyde to a hydroxymethyl group (-CH₂OH), enhancing solubility for further functionalization .

  • Oxidation to Carboxylic Acid :
    Strong oxidizing agents (e.g., KMnO₄) convert the aldehyde to 5-amino-6-fluoroquinoline-2-carboxylic acid, a precursor for fluoroquinolone antibiotics .

Reaction TypeReagents/ConditionsProductApplication
Schiff Base FormationPrimary amine, RT, ethanolImine derivativesAnticancer agents
ReductionH₂, Pd-C, MeOH2-HydroxymethylquinolineIntermediate for alkylation
OxidationKMnO₄, acidic conditionsQuinoline-2-carboxylic acidFluoroquinolone synthesis

Amino Group Reactivity

The C-5 amino group undergoes substitution and acylation, enabling diversification of the quinoline core.

Key Reactions:

  • Acylation :
    Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, improving metabolic stability .

    NH2+RCOClNHCOR+HCl\text{NH}_2 + \text{RCOCl} \rightarrow \text{NHCOR} + \text{HCl}
  • Diazo Coupling :
    Forms diazonium salts with nitrous acid, which couple with aromatic amines or phenols to generate azo dyes for biochemical labeling .

Reaction TypeReagents/ConditionsProductApplication
AcylationAcetyl chloride, pyridineN-Acetyl derivativesEnhanced pharmacokinetics
DiazotizationNaNO₂, HCl, 0–5°CDiazonium saltsProbe synthesis

Electrophilic Aromatic Substitution

The electron-deficient quinoline ring directs substitutions to specific positions, influenced by the fluoro and aldehyde groups.

Key Reactions:

  • Nitration :
    Occurs at C-7 or C-8 under mixed acid (HNO₃/H₂SO₄) conditions, yielding nitro derivatives for further reduction to amines .

  • Halogenation :
    Bromine or chlorine substitutes at C-3 or C-4, facilitated by Lewis acids (e.g., FeBr₃).

Reaction TypeReagents/ConditionsProductApplication
NitrationHNO₃, H₂SO₄, 50°C7-NitroquinolineAntibacterial precursors
BrominationBr₂, FeBr₃, CH₂Cl₂3-BromoquinolineCross-coupling substrates

Heterocyclic Hybrid Formation

The aldehyde and amino groups enable cyclization with heterocycles, expanding bioactivity.

Key Examples:

  • Thiazole Hybrids :
    Condensation with thiosemicarbazides forms thiazole rings, enhancing antimicrobial activity .

  • Triazole Derivatives :
    Click chemistry with azides generates 1,2,3-triazoles, explored for anticancer properties .

Hybrid TypeReagents/ConditionsBioactivitySource
Thiazole-QuinolineThiosemicarbazide, HClAntibacterial
Triazole-QuinolineNaN₃, CuSO₄, ascorbic acidAntiproliferative

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Heck) modify the quinoline scaffold at halogenated positions.

Example:

  • Suzuki Coupling :
    Brominated derivatives (e.g., 5-bromo analogs) react with arylboronic acids to form biaryl systems, broadening structural diversity.

Reaction TypeReagents/ConditionsProductApplication
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME5-ArylquinolineKinase inhibitors

Scientific Research Applications

Medicinal Chemistry

5-Amino-6-fluoroquinoline-2-carbaldehyde has been investigated for its potential as a precursor in synthesizing pharmaceutical compounds with antimicrobial and anticancer properties. Its mechanism of action primarily involves:

  • Antimicrobial Activity: The compound inhibits bacterial DNA gyrase and topoisomerase IV, crucial for bacterial replication. This activity has been observed against various strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Research

The compound exhibits significant cytotoxic effects against various cancer cell lines. Its anticancer potential is attributed to:

  • Induction of Apoptosis: It disrupts tubulin polymerization, affecting mitotic spindle formation during cell division.

Table 2: Anticancer Activity

Cancer Cell LineIC50 (µM)Reference
H460 (Lung Cancer)<10
HT29 (Colorectal Cancer)<15

Case Studies

  • Antimicrobial Efficacy Study:
    A study evaluated the antibacterial properties of this compound against clinical isolates. Results indicated that it outperformed some traditional antibiotics in terms of effectiveness against resistant strains.
  • Anticancer Mechanism Investigation:
    Research conducted on human lung cancer cells demonstrated that treatment with this compound led to significant apoptosis rates compared to untreated controls. The study utilized flow cytometry to quantify cell death.

Industrial Applications

In addition to its research applications, this compound is also being explored for its potential in developing materials with specific electronic and optical properties. Its unique functional groups allow for modifications that can enhance material performance in various applications.

Mechanism of Action

The mechanism of action of 5-Amino-6-fluoroquinoline-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activities. The specific pathways involved depend on the context of its application, such as inhibition of bacterial enzymes in antimicrobial research or interaction with cellular proteins in cancer studies.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinoline-2-carbaldehyde: Similar in structure but lacks the amino group at the 5-position.

    5-Aminoquinoline-2-carbaldehyde: Similar but lacks the fluoro group at the 6-position.

    6-Fluoro-2-cyanoquinoline: Contains a cyano group instead of the carbaldehyde group.

Uniqueness

5-Amino-6-fluoroquinoline-2-carbaldehyde is unique due to the presence of both the amino and fluoro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.

Biological Activity

5-Amino-6-fluoroquinoline-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse sources and recent studies.

Chemical Structure and Synthesis

The structure of this compound consists of a quinoline ring system with an amino group at the 5-position, a fluorine atom at the 6-position, and an aldehyde functional group at the 2-position. This specific arrangement contributes to its biological activity. The synthesis typically involves multi-step reactions starting from commercially available quinoline derivatives, followed by functionalization to introduce the amino and aldehyde groups.

The primary mechanism through which fluoroquinolones, including derivatives like this compound, exert their antimicrobial effects is through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By forming a stable complex with these enzymes and DNA, fluoroquinolones prevent bacterial cell division and lead to cell death .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells. It is believed to interfere with tubulin polymerization, leading to disruption in the mitotic spindle formation during cell division. Additionally, it may generate reactive oxygen species (ROS), which can trigger cell death pathways .

Case Studies

In vitro studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has demonstrated IC50 values indicating potent antiproliferative activity against human lung cancer cells (H460) and colorectal cancer cells (HT29) with values significantly lower than those observed for standard chemotherapeutics .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Reference
H4600.55
HT290.33
HepG21.24

Properties

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

5-amino-6-fluoroquinoline-2-carbaldehyde

InChI

InChI=1S/C10H7FN2O/c11-8-3-4-9-7(10(8)12)2-1-6(5-14)13-9/h1-5H,12H2

InChI Key

OWKJQMFJUCZKEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N)F)N=C1C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.